molecular formula C13H14N4 B13350963 N-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylquinolin-7-amine

N-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylquinolin-7-amine

Cat. No.: B13350963
M. Wt: 226.28 g/mol
InChI Key: YFPGNXDGJPOKTI-UHFFFAOYSA-N
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Description

N-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylquinolin-7-amine is a complex organic compound that features both imidazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylquinolin-7-amine typically involves the formation of the imidazole ring followed by its attachment to the quinoline moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylquinolin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the imidazole ring, potentially leading to different pharmacological properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various imidazole derivatives.

Scientific Research Applications

N-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylquinolin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylquinolin-7-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The quinoline moiety may interact with nucleic acids or proteins, disrupting their normal function. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylquinolin-7-amine is unique due to its combined imidazole and quinoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-6-methylquinolin-7-amine

InChI

InChI=1S/C13H14N4/c1-9-7-10-3-2-4-14-12(10)8-11(9)17-13-15-5-6-16-13/h2-4,7-8H,5-6H2,1H3,(H2,15,16,17)

InChI Key

YFPGNXDGJPOKTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1NC3=NCCN3)N=CC=C2

Origin of Product

United States

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